1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt
Overview
Description
“1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt” is a fluorescent reagent . It is used to label carbohydrates . This reagent reacts with the reducing termini of oligosaccharides to form a Schiff’s base, which can then be stabilized by reducing it with sodium cyanoborohydride .
Synthesis Analysis
The disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with excess aqueous ammonia and ammonium bisulfite at 185℃ for 18 hours .
Molecular Structure Analysis
The molecular formula of “1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt” is C10H8KNO6S2 . The molecular weight is 359.42 .
Chemical Reactions Analysis
This compound is used to conjugate the reducing ends of oligosaccharides, such as those derived from glycoproteins, glycolipids, and proteoglycans, for analysis via gel electrophoresis .
Physical And Chemical Properties Analysis
The compound is very soluble in water . Its solubility in water has been confirmed .
Scientific Research Applications
Novel Fluorescent Probe Development
A novel water-soluble fluorescent probe, synthesized by reacting cyanuric chloride with 7-amino-1,3-naphthalenedisulfonic acid monopotassium salt, demonstrates significant potential for the determination of methylamine in water samples. This probe, due to its high sensitivity and selectivity, offers a practical approach for environmental monitoring and analysis Han Gu, Huimin Ma, S. Liang, 2001.
Capillary Zone Electrophoresis for Amino Acids
The compound has been utilized in a one-pot labeling strategy coupled with capillary zone electrophoresis for efficient separation of amino acid mixtures. This methodology, involving reaction with cyanuric chloride, provides a fast, simple, and cost-effective tool for the analysis of free amino acids in biofluids, suggesting its application in non-invasive medical diagnostics Lijuan Song, Zhenpeng Guo, Yi Chen, 2011.
Structural Chemistry in Metal Complexes
Studies have explored the structural chemistry of naphthalenedisulfonate salts with various metal cations, providing insights into the interactions between these compounds and metal ions. Such research underscores the significance of 1,3-Naphthalenedisulfonic acid derivatives in understanding the fundamental aspects of chemical bonding and potential applications in materials science B. Gunderman, Ian D. Kabell, P. J. Squattrito, S. N. Dubey, 1997.
Inhibition of HIV Replication
A bis naphthalenedisulfonic acid compound, related to 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt, showed significant anti-HIV activity. This discovery opens up new avenues for the development of novel antiviral drugs, highlighting the potential therapeutic applications of naphthalenedisulfonic acid derivatives P. Mohan, R. Singh, J. Wepsiec, I. González, D. Sun, P. Sarin, 1990.
Future Directions
properties
IUPAC Name |
potassium;7-amino-3-sulfonaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPRYBNRWIBTIH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)[O-])N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8KNO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86-65-7 (Parent) | |
Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4061204 | |
Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt | |
CAS RN |
842-15-9 | |
Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium hydrogen 7-aminonaphthalene-1,3-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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